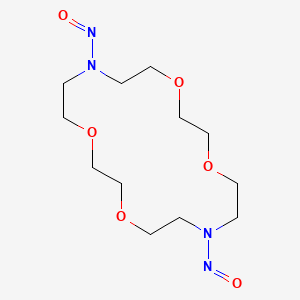
7,16-Dinitroso-1,4,10,13-tetraoxa-7,16-diazacyclooctadecane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7,16-Dinitroso-1,4,10,13-tetraoxa-7,16-diazacyclooctadecane is a complex organic compound that belongs to the class of crown ethers. Crown ethers are known for their ability to form stable complexes with various cations, making them useful in a wide range of chemical applications. This particular compound is characterized by its unique structure, which includes two nitroso groups and a macrocyclic ring containing oxygen and nitrogen atoms.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7,16-Dinitroso-1,4,10,13-tetraoxa-7,16-diazacyclooctadecane typically involves the reaction of 1,4,10,13-tetraoxa-7,16-diazacyclooctadecane with nitrosating agents. Common nitrosating agents include sodium nitrite (NaNO2) in the presence of an acid, such as hydrochloric acid (HCl). The reaction is usually carried out under controlled temperature and pH conditions to ensure the selective formation of the dinitroso compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes the use of continuous flow reactors, automated control systems for precise reaction conditions, and purification techniques such as crystallization or chromatography to obtain the desired product in high purity.
化学反応の分析
Types of Reactions
7,16-Dinitroso-1,4,10,13-tetraoxa-7,16-diazacyclooctadecane can undergo various chemical reactions, including:
Oxidation: The nitroso groups can be oxidized to form nitro groups.
Reduction: The nitroso groups can be reduced to amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitroso groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products
Oxidation: Formation of 7,16-dinitro-1,4,10,13-tetraoxa-7,16-diazacyclooctadecane.
Reduction: Formation of 7,16-diamino-1,4,10,13-tetraoxa-7,16-diazacyclooctadecane.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
7,16-Dinitroso-1,4,10,13-tetraoxa-7,16-diazacyclooctadecane has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with metal ions.
Biology: Investigated for its potential as a molecular probe for studying biological systems.
Medicine: Explored for its potential therapeutic applications, including as a drug delivery agent.
Industry: Utilized in the development of sensors and catalysts due to its ability to form stable complexes with various cations.
作用機序
The mechanism of action of 7,16-Dinitroso-1,4,10,13-tetraoxa-7,16-diazacyclooctadecane involves its ability to form stable complexes with metal ions. The oxygen and nitrogen atoms in the macrocyclic ring coordinate with the metal ions, stabilizing them and facilitating various chemical reactions. This complexation ability is crucial for its applications in catalysis, sensing, and drug delivery.
類似化合物との比較
Similar Compounds
1,4,10,13-Tetraoxa-7,16-diazacyclooctadecane: A crown ether with similar complexation properties but lacks the nitroso groups.
7,16-Dibenzyl-1,4,10,13-tetraoxa-7,16-diazacyclooctadecane: Another crown ether derivative with benzyl groups instead of nitroso groups.
Uniqueness
7,16-Dinitroso-1,4,10,13-tetraoxa-7,16-diazacyclooctadecane is unique due to the presence of nitroso groups, which impart distinct chemical reactivity and potential biological activity. These functional groups enable the compound to participate in specific oxidation, reduction, and substitution reactions that are not possible with its analogs.
特性
CAS番号 |
471924-40-0 |
|---|---|
分子式 |
C12H24N4O6 |
分子量 |
320.34 g/mol |
IUPAC名 |
7,16-dinitroso-1,4,10,13-tetraoxa-7,16-diazacyclooctadecane |
InChI |
InChI=1S/C12H24N4O6/c17-13-15-1-5-19-9-10-21-7-3-16(14-18)4-8-22-12-11-20-6-2-15/h1-12H2 |
InChIキー |
DRIFQSLOUKNHDM-UHFFFAOYSA-N |
正規SMILES |
C1COCCOCCN(CCOCCOCCN1N=O)N=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


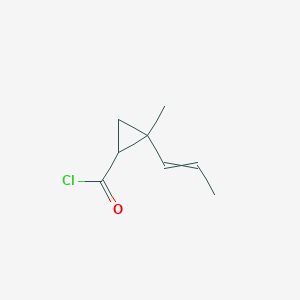
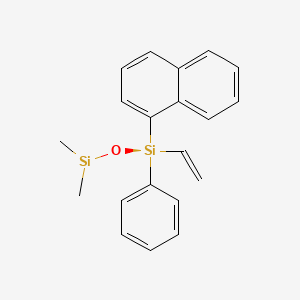
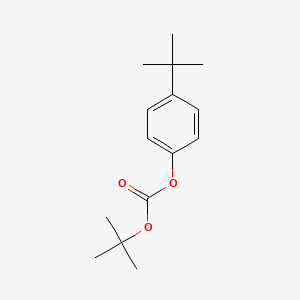
![Benzamide, N-1-azabicyclo[2.2.2]oct-3-yl-3-(3-pyridinyl)-](/img/structure/B14251943.png)

![Formamide, N-[[(4-methylphenyl)sulfonyl]-3-thienylmethyl]-](/img/structure/B14251956.png)
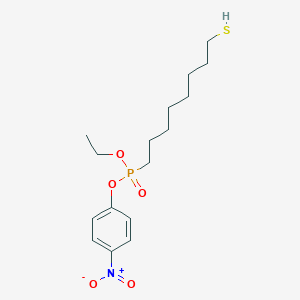
![4-Chloro-6-[5-(furan-2-yl)pyrazolidin-3-ylidene]-2-nitrocyclohexa-2,4-dien-1-one](/img/structure/B14251971.png)
![Aziridine, 2,2,3,3-tetramethyl-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B14251976.png)
![2-methoxy-4-methyl-1-[(2S)-6-methylhept-5-en-2-yl]benzene](/img/structure/B14251979.png)

![Benzene, [[(2,2,3,3-tetrafluoropropyl)sulfonyl]methyl]-](/img/structure/B14251985.png)
![5-Hexyn-2-ol, 1-[(4-methoxyphenyl)methoxy]-, (2S)-](/img/structure/B14251989.png)
![N-[1-(2,6-dimethylanilino)-2-methyl-1-oxopropan-2-yl]-4-methoxybenzamide](/img/structure/B14252018.png)
